1,2-Bis(2-methoxyethoxy)benzene
Description
1,2-Bis(2-methoxyethoxy)benzene is an aromatic compound featuring a benzene ring substituted with two 2-methoxyethoxy (–OCH₂CH₂OCH₃) groups at the 1,2-positions. Its molecular formula is C₁₂H₁₈O₄, with an average molecular mass of 238.27 g/mol. The methoxyethoxy substituents impart unique solubility and electronic properties, making this compound valuable in applications such as polymer synthesis, electrolytes for batteries, and organic solvents .
Properties
CAS No. |
33332-53-5 |
|---|---|
Molecular Formula |
C12H18O4 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
1,2-bis(2-methoxyethoxy)benzene |
InChI |
InChI=1S/C12H18O4/c1-13-7-9-15-11-5-3-4-6-12(11)16-10-8-14-2/h3-6H,7-10H2,1-2H3 |
InChI Key |
SREJCFAYUPEEGI-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=CC=CC=C1OCCOC |
Origin of Product |
United States |
Comparison with Similar Compounds
1,2-Bis(2-hydroxyethoxy)benzene
- Molecular Formula : C₁₀H₁₄O₄
- Key Differences : Replacing methoxy (–OCH₃) with hydroxyl (–OH) groups increases polarity and reactivity. The hydroxyl groups enable hydrogen bonding, enhancing water solubility but reducing stability in acidic or oxidizing environments.
- Applications : Primarily used in hydrophilic polymer matrices and chelating agents, unlike the more hydrophobic 1,2-bis(2-methoxyethoxy)benzene .
| Property | This compound | 1,2-Bis(2-hydroxyethoxy)benzene |
|---|---|---|
| Solubility in Water | Low | Moderate to High |
| Reactivity | Stable under acidic conditions | Prone to oxidation and esterification |
| Boiling Point | ~300°C (estimated) | ~250°C (decomposes) |
1,2-Bis(2-methoxyethoxy)ethane (Triglyme, CAS 112-49-2)
- Molecular Formula : C₈H₁₈O₄
- Key Differences : The absence of an aromatic benzene ring results in lower thermal stability but higher flexibility. Triglyme is fully miscible in water and hydrocarbons, making it a superior solvent for lithium-ion batteries and organic synthesis .
- Applications : Used as a solvent in electrochemical cells, whereas the benzene derivative is explored for rigid polymer backbones .
| Property | This compound | 1,2-Bis(2-methoxyethoxy)ethane |
|---|---|---|
| Aromaticity | Yes (benzene ring) | No (aliphatic chain) |
| Water Solubility | Insoluble | Fully miscible |
| Thermal Stability | High (>250°C) | Moderate (~160°C) |
1,4-Di-tert-butyl-2,5-bis(2-methoxyethoxy)benzene
- Molecular Formula : C₂₀H₃₄O₄
- Key Differences: The tert-butyl groups introduce steric hindrance, reducing molecular packing density. This compound exhibits enhanced solubility in non-polar solvents compared to the unsubstituted this compound .
- Applications: Potential use in liquid crystals or porous materials due to bulky substituents .
Bis(2-methoxyethyl) Ether (CAS 111-96-6)
- Molecular Formula : C₆H₁₄O₃
- Key Differences : A simpler glycol ether lacking the benzene ring. Classified as a hazardous glycol ether with reproductive toxicity, unlike the less toxic this compound .
- Applications : Restricted in industrial use due to toxicity, while the benzene derivative is under investigation for safer alternatives in coatings .
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